1-Methyl-3-n-propyl-2-pyrazolin-5-one
Overview
Description
1-Methyl-3-n-propyl-2-pyrazolin-5-one is a chemical compound with the molecular formula C7H12N2O . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio .
Molecular Structure Analysis
The molecular structure of 1-Methyl-3-n-propyl-2-pyrazolin-5-one can be represented by the InChI string:InChI=1S/C7H12N2O/c1-3-4-6-5-7 (10)9 (2)8-6/h3-5H2,1-2H3
. This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis
1-Methyl-3-n-propyl-2-pyrazolin-5-one has a molecular weight of 140.1830 . The melting point is reported to be between 114°C to 118°C .Scientific Research Applications
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Scientific Field: Synthetic Chemistry
- Application Summary : 2-Pyrazolin-5-One derivatives are an important class of heterocyclic compounds possessing wide variety in synthetic chemistry .
- Methods of Application : A novel series of pyrazoline and thiazole derivatives incorporating 2-pyrazolin-5-one moiety were synthesized starting from α, β-unsaturated ketones under the effect of hydrazine derivatives and thiosemicarbazide .
- Results or Outcomes : The newly synthesized compounds were characterized by analytical and spectral data .
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Scientific Field: Pharmacology
- Application Summary : Derivatives of 2-pyrazolin-5-one are found to show remarkable anti-tubercular , antimicrobial , and anti-inflammatory activities.
- Results or Outcomes : The outcomes of these applications are the remarkable anti-tubercular , antimicrobial , and anti-inflammatory activities of the 2-pyrazolin-5-one derivatives.
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Scientific Field: Antiviral Research
- Application Summary : Some pyrazoline and thiazole derivatives related to 2-pyrazolin-5-one have been reported to exhibit high antiviral activity against hepatitis A virus and hepatitis B virus .
- Results or Outcomes : The outcomes of these applications are the high antiviral activity against hepatitis A virus and hepatitis B virus .
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Scientific Field: Analytical Chemistry
- Application Summary : 3-Methyl-1-phenyl-2-pyrazolin-5-one, a derivative of 2-pyrazolin-5-one, may be used as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS .
- Methods of Application : This compound can improve the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis .
- Results or Outcomes : The outcomes of these applications are the improved sensitivity of reducing mono- and oligo-saccharides for their subsequent determination .
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Scientific Field: Antiviral Research
- Application Summary : Some pyrazoline and thiazole derivatives related to 2-pyrazolin-5-one have been reported to exhibit a high antiviral activity against hepatitis A virus and hepatitis B virus .
- Results or Outcomes : The outcomes of these applications are the high antiviral activity against hepatitis A virus and hepatitis B virus .
-
Scientific Field: Analytical Chemistry
- Application Summary : 3-Methyl-1-phenyl-2-pyrazolin-5-one, a derivative of 2-pyrazolin-5-one, may be used as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS .
- Methods of Application : This compound can improve the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis .
- Results or Outcomes : The outcomes of these applications are the improved sensitivity of reducing mono- and oligo-saccharides for their subsequent determination .
properties
IUPAC Name |
2-methyl-5-propyl-4H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-4-6-5-7(10)9(2)8-6/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULINAPACRUGOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334378 | |
Record name | 1-Methyl-3-n-propyl-2-pyrazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-n-propyl-2-pyrazolin-5-one | |
CAS RN |
31272-04-5 | |
Record name | 2,4-Dihydro-2-methyl-5-propyl-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31272-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-3-n-propyl-2-pyrazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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